molecular formula C19H19N3O2S B2822650 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 681162-18-5

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2822650
CAS No.: 681162-18-5
M. Wt: 353.44
InChI Key: GYCCBMDQLOGOLD-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenoxyethanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and catalysts such as thionyl chloride under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit COX enzymes and potential antibacterial properties make it a valuable compound for further research and development .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCCBMDQLOGOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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